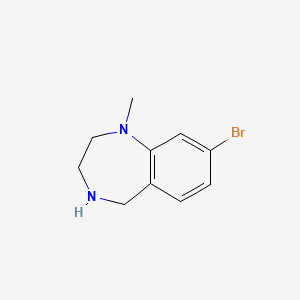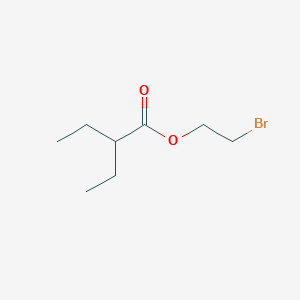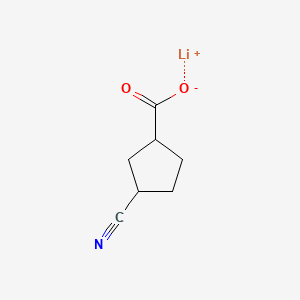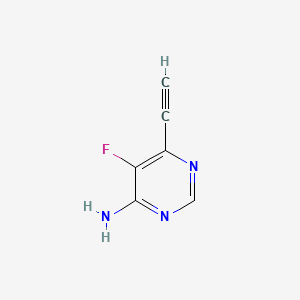![molecular formula C13H24BrNO2 B15304593 Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate is an organic compound with the molecular formula C13H24BrNO2 It is a derivative of carbamic acid and features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclohexane derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carbamate, followed by the addition of the bromomethyl cyclohexane under controlled temperature conditions . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis while maintaining product purity and consistency .
化学反応の分析
Types of Reactions
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at specific positions on the cyclohexyl ring.
Reduction: Reduction reactions can be employed to remove the bromine atom, resulting in the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The carbamate moiety can also undergo hydrolysis to release active intermediates that exert biological effects .
類似化合物との比較
Similar Compounds
Tert-butyl n-{[1-(bromomethyl)cyclopropyl]methyl}carbamate: Similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
Tert-butyl n-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: Features a cyclobutyl ring.
Tert-butyl carbamate: Lacks the bromomethyl and cyclohexyl groups, serving as a simpler analog.
Uniqueness
The presence of the bromomethyl group provides a reactive site for further derivatization, while the cyclohexyl ring offers structural stability and rigidity .
特性
分子式 |
C13H24BrNO2 |
|---|---|
分子量 |
306.24 g/mol |
IUPAC名 |
tert-butyl N-[[1-(bromomethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-10-13(9-14)7-5-4-6-8-13/h4-10H2,1-3H3,(H,15,16) |
InChIキー |
SRKURNAPKGAJRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




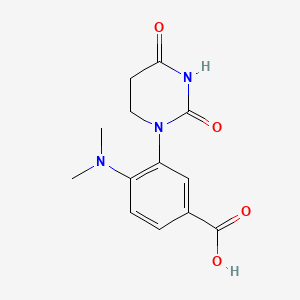
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
